molecular formula C14H24N2O3 B2453060 Methyl 1-[(piperidin-1-ylcarbonyl)amino]cyclohexanecarboxylate CAS No. 1435803-85-2

Methyl 1-[(piperidin-1-ylcarbonyl)amino]cyclohexanecarboxylate

Cat. No. B2453060
CAS RN: 1435803-85-2
M. Wt: 268.357
InChI Key: DDMYXOLVPMSKTR-UHFFFAOYSA-N
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Description

Methyl 1-[(piperidin-1-ylcarbonyl)amino]cyclohexanecarboxylate is a chemical compound that is used in scientific research for its potential therapeutic applications. This compound is also known as MPAC and has been studied extensively in recent years due to its promising properties.

Scientific Research Applications

Central Nervous System Effects

Methyl 1-[(piperidin-1-ylcarbonyl)amino]cyclohexanecarboxylate has been evaluated in the context of central nervous system depressants. For example, 1-(1-Phenylcyclohexyl)piperidine, a related compound, was synthesized and tested for its cataleptoid activity and antitonic extensor properties (Maddox, Godefroi, & Parcell, 1965).

Arthropod Repellent Applications

In research directed towards disease vector control, optically inactive analogs of this compound were evaluated as repellents against blood-feeding arthropods. Laboratory tests with malaria vector Anopheles stephensi showed differential repellence by stereoisomers of these compounds, indicating the influence of stereoisomerism on repellent efficacy (Klun, Ma, & Gupta, 2000).

Anticancer Potential

A variant of this compound, 4-ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazide, has demonstrated cytotoxic effects. It showed significant reduction in the number of viable breast cancer cells, indicating its potential as a topoisomerase II inhibitor (Siwek et al., 2012).

Synthesis of Neurotransmitter Analogues

Research has been conducted on synthesizing neurotransmitter analogues related to this compound. For example, piperidin-4-ylphosphinic acid and methyl(piperidin-4-yl)phosphinic acid analogues of the GABAA agonist piperidin-4-ylcarboxylic acid were synthesized (Kehler, Ebert, Dahl, & Krogsgaard‐Larsen, 1998).

Enzyme Inhibition Studies

Gamma-amino-substituted analogues of this compound have been developed as highly potent and selective inhibitors of dipeptidyl peptidase II, demonstrating therapeutic potential (Senten et al., 2004).

Antibacterial Applications

Some derivatives of this compound, such as 3,5-dispirosubstituted piperidines, synthesized using environmentally benign methods, have shown satisfactory antibacterial activity against tested bacteria (Lohar et al., 2016).

Mechanism of Action

properties

IUPAC Name

methyl 1-(piperidine-1-carbonylamino)cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-19-12(17)14(8-4-2-5-9-14)15-13(18)16-10-6-3-7-11-16/h2-11H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMYXOLVPMSKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCCC1)NC(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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